![molecular formula C21H21FN4OS B2530011 N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide CAS No. 1396863-35-6](/img/structure/B2530011.png)
N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antibacterial Activity
The compound has a structure similar to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which have been found to exhibit antibacterial activity . One of the compounds showed an antibacterial effect against Staphylococcus aureus at a concentration of 50 μg per well .
Antimicrobial Activity
The compound’s structure is similar to isoxazole derivatives, which have been found to exhibit antimicrobial activity . The design and development of new drugs with potential antimicrobial activity are needed, and this compound could be a candidate for such development .
Anticancer Activity
Isoxazole derivatives, which share structural similarities with the compound, have been found to exhibit anticancer activity . This suggests that the compound could potentially be used in cancer treatment research .
Antipsychotic Activity
Isoxazole derivatives have been found to exhibit antipsychotic activity . Given the structural similarities, the compound could potentially be used in the development of antipsychotic drugs .
Inhibitor of c-KIT/PDGFRα
The compound could potentially be used as a potent, selective Stem Cell Factor Receptor/Platelet Derived Growth Factor Receptor Alpha (c-KIT/PDGFRα) dual inhibitor . This could be particularly useful for the treatment of Imatinib-Resistant Gastrointestinal Stromal Tumors (GISTs) .
Inhibitor of T670I “Gatekeeper” Mutant of cKIT Kinase
The compound could potentially be used as a highly potent Type II inhibitor capable of inhibiting the T670I “Gatekeeper” mutant of cKIT kinase . This could be particularly useful in the treatment of certain types of cancer .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS/c22-17-3-1-2-16(13-17)19-4-5-20(25-24-19)26-9-6-18(7-10-26)23-21(27)12-15-8-11-28-14-15/h1-5,8,11,13-14,18H,6-7,9-10,12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCNELSQGIPXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CSC=C2)C3=NN=C(C=C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。